N-1,3-benzodioxol-5-yl-9H-xanthene-9-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of N-1,3-Benzodioxol-5-yl-9H-xanthene-9-carboxamide and related compounds often involves nucleophilic substitution reactions and Claisen-Schmidt condensation processes. For example, a related compound was synthesized through a reaction involving 3-formyl-9-methylcarbazole and amides of 3-aminoacetophenone, indicating a method that could be adapted for synthesizing N-1,3-Benzodioxol-5-yl-9H-xanthene-9-carboxamide derivatives (Bandgar et al., 2012).
Molecular Structure Analysis
Molecular structure analysis of compounds related to N-1,3-Benzodioxol-5-yl-9H-xanthene-9-carboxamide involves various spectroscopic techniques such as FT-IR, NMR, MS, and UV-visible spectra. X-ray diffraction studies provide detailed insights into the crystal structure, confirming the compound's configuration and conformation (Kumara et al., 2018).
Chemical Reactions and Properties
Chemical properties of N-1,3-Benzodioxol-5-yl-9H-xanthene-9-carboxamide derivatives are characterized by their reactivity in various chemical reactions, including their potential as xanthine oxidase and tyrosinase inhibitors, indicating their utility in the design and development of novel inhibitors for these enzymes (Bandgar et al., 2012).
Physical Properties Analysis
The physical properties of compounds containing the N-1,3-Benzodioxol-5-yl-9H-xanthene-9-carboxamide moiety, such as solubility, glass transition temperatures, decomposition temperatures, and film-forming capabilities, have been studied, indicating that these compounds exhibit high thermal stability and are amorphous in nature (Guo et al., 2015).
Chemical Properties Analysis
Chemical properties analysis involves understanding the compound's reactivity, stability, and interactions with other molecules. Studies on related compounds show that they can act as potent inhibitors of specific enzymes, suggesting that N-1,3-Benzodioxol-5-yl-9H-xanthene-9-carboxamide derivatives could have similar bioactive properties (Bandgar et al., 2012).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO4/c23-21(22-13-9-10-18-19(11-13)25-12-24-18)20-14-5-1-3-7-16(14)26-17-8-4-2-6-15(17)20/h1-11,20H,12H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKKQJMHHZIWCOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-yl)-9H-xanthene-9-carboxamide |
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